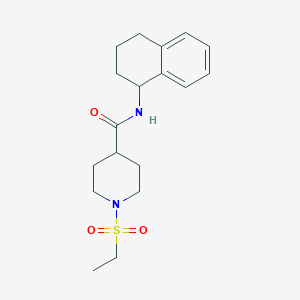
1-(ethylsulfonyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide
説明
The study and development of complex organic compounds, including those related to "1-(ethylsulfonyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide," involve intricate synthesis processes and analysis to understand their molecular structure, chemical reactions, and properties. These compounds are often explored for their potential biological activities and applications in various fields.
Synthesis Analysis
The synthesis of complex piperidine derivatives often involves multiple steps, starting from basic structures like ethyl piperidine-4-carboxylate. Through a series of reactions, including sulfonylation and carbohydrazide formation, researchers can achieve highly specific sulfonamide derivatives (Khalid et al., 2014). These processes highlight the ability to introduce various functional groups, leading to a wide range of compounds with potential pharmacological activities.
Molecular Structure Analysis
Crystallography and molecular docking studies play a crucial role in understanding the 3D structures of these compounds. For instance, crystal structures of salts derived from piperidine and naphthalene-1,5-disulfonic acid were fully characterized, revealing how hydrogen bonding and other non-covalent interactions contribute to their stability and interactions (Jin et al., 2015). Similarly, docking studies can provide insights into the potential biological activities of these compounds by predicting their interactions with specific proteins or receptors.
Chemical Reactions and Properties
The chemical behavior of these compounds can be influenced significantly by their functional groups. For example, sulfonamide derivatives exhibit a range of reactions, including nucleophilic substitution, which is crucial for further modifications and achieving desired biological activities. The synthesis and characterization of sulfonated naphthalenic polyimides based on specific diamines and dianhydrides demonstrate the application of such compounds in fuel cell technologies, highlighting their versatile chemical properties (Chhabra & Choudhary, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. These properties are determined through various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography, providing detailed information on the compound's structure and purity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for potential applications. For instance, the anti-acetylcholinesterase activity of specific piperidine derivatives highlights their potential in developing therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
科学的研究の応用
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, which are structurally related to your compound of interest, have been identified for their high binding affinities for 5-HT(6) serotonin receptors. For example, one derivative exhibited high binding affinity toward 5-HT(6) with good selectivity over other serotonin and dopamine receptors (Park et al., 2011).
Analytical Methodology
A method for determining a non-peptide oxytocin receptor antagonist in human plasma by automated pre-column derivatization and high-performance liquid chromatography with fluorescence detection has been described. This method involves liquid-liquid extraction and chemical derivatization of a drug similar to the one (Kline et al., 1999).
Antibacterial Agents
The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues have been explored. These compounds, including derivatives with a cyclic amino group, have been found to have potent in vitro and in vivo antibacterial properties (Egawa et al., 1984).
Anti-Proliferation Activities
Novel cyano oximino sulfonate derivatives, prepared from reactions involving arylsulfonyl chloride, have shown anti-proliferation effects on mouse fibroblast cells. These compounds, including N-piperidinyl and N-morpholinyl chains, demonstrate cytostatic rather than cytotoxic effects (El‐Faham et al., 2014).
Cholinesterase Inhibition
Synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These studies have shown potential for compounds as excellent inhibitors for AChE and BChE (Khalid et al., 2014).
Anticancer Evaluation
Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally similar to your compound, have demonstrated potent cytotoxic activity against human cancer cell lines. These compounds, evaluated for their cytotoxic mechanism, were found to induce apoptosis and arrest the cell cycle at the G1 phase (Ravichandiran et al., 2019).
Crystal Structure Analysis
The crystal structures of salts derived from compounds similar to the one have been analyzed, revealing how classical hydrogen bonds and secondary propagating interactions like CH2···O, O···Cπ, and CH2···π interactions play vital roles in structure extension (Jin et al., 2015).
特性
IUPAC Name |
1-ethylsulfonyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-10-15(11-13-20)18(21)19-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17H,2,5,7,9-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKMHAJAFYFAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



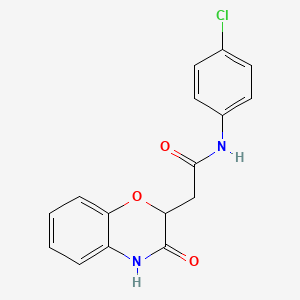
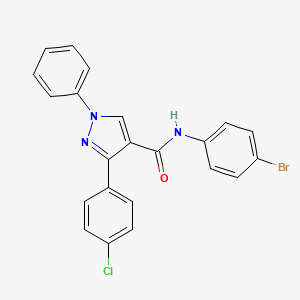
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
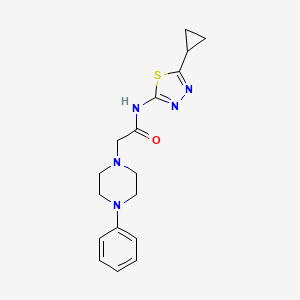
![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)
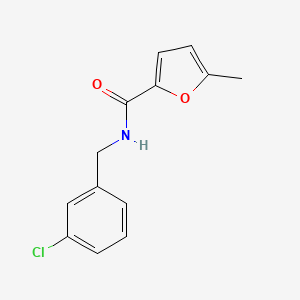
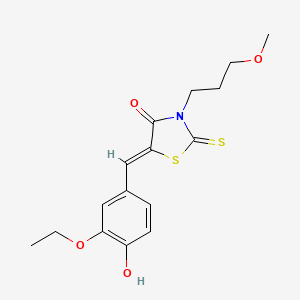
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)
![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)